molecular formula C36H49N11 B584462 Rizatriptan 1,2-(4-dimethylamino)butane CAS No. 1135479-41-2

Rizatriptan 1,2-(4-dimethylamino)butane

Cat. No.: B584462
CAS No.: 1135479-41-2
M. Wt: 635.865
InChI Key: ZTEXYJXRBOGGJU-UHFFFAOYSA-N
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Description

Rizatriptan 1,2-(4-dimethylamino)butane is a chemical compound supplied for research purposes. The parent molecule, Rizatriptan, is a well-characterized second-generation triptan and a selective serotonin (5-HT) receptor agonist . It is primarily recognized for its high-affinity agonism at the 5-HT1B and 5-HT1D receptor subtypes . This action underpins its research value in studying neurovascular pathways and migraine pathophysiology. In investigative models, Rizatriptan is observed to induce vasoconstriction of dilated intracranial extracerebral blood vessels, an effect mediated primarily via 5-HT1B receptors . Concurrently, its agonism at 5-HT1D receptors is associated with the inhibition of pro-inflammatory neuropeptide release, such as calcitonin gene-related peptide (CGRP), from trigeminal nerves . Furthermore, it inhibits nociceptive neurotransmission within the trigeminovascular system, providing a multi-faceted mechanism to study . Rizatriptan is known for its rapid absorption and relatively short plasma half-life of approximately 2-3 hours, making it a compound of interest in pharmacokinetic studies . It is metabolized principally by monoamine oxidase-A (MAO-A) . Researchers can utilize this compound to explore these and other physiological mechanisms in a controlled laboratory setting. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXYJXRBOGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries. These receptors play a crucial role in the regulation of mood, appetite, and sleep.

Biological Activity

Rizatriptan 1,2-(4-dimethylamino)butane, a derivative of rizatriptan, is primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound is utilized in the acute treatment of migraine headaches and exhibits significant biological activity through its pharmacological properties. The following sections detail its biological activity, mechanisms of action, clinical efficacy, and safety profile.

  • Molecular Formula : C36H49N11
  • Molecular Weight : 635.85 g/mol
  • CAS Number : 1135479-41-2

Rizatriptan acts by selectively binding to the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. Upon binding, it induces vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are implicated in migraine pathophysiology. This dual mechanism effectively alleviates migraine symptoms.

Clinical Efficacy

Numerous studies have evaluated the efficacy of rizatriptan in treating acute migraines:

  • Placebo-Controlled Trials : A pivotal study demonstrated that rizatriptan 10 mg resulted in a response rate of 77% compared to 37% for placebo (p < 0.001), indicating a significant therapeutic effect . The efficacy remained consistent across multiple migraine attacks with no evidence of tolerance developing over time.
  • Onset of Action : Rizatriptan is rapidly absorbed, with analgesic effects typically observed within 30 minutes post-administration. In a study involving over 1400 migraineurs, pain relief was significantly greater with rizatriptan compared to placebo at various time points .

Safety Profile

Rizatriptan is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include dizziness, somnolence, asthenia, and nausea. The incidence of these effects tends to be mild and transient .
  • Cardiovascular Considerations : While rizatriptan does not significantly increase cardiovascular risk in healthy individuals, caution is advised in patients with pre-existing cardiovascular conditions due to potential vasoconstrictive effects .

Data Table: Summary of Clinical Studies on Rizatriptan

Study ReferenceDosageSample SizeResponse Rate (%)Time to ReliefAdverse Effects
10 mg47377% (vs. 37% placebo)~30 minDizziness, somnolence
5 mg147362% (vs. 35% placebo)~30 minNausea, fatigue
10 mg147371% (vs. 35% placebo)~30 minDizziness, somnolence

Case Studies

Case Study on Efficacy : A study involving patients with recurrent migraines showed that rizatriptan effectively provided pain relief across multiple attacks without diminishing efficacy over time. Most patients reported significant improvement within the first two doses administered .

Safety Monitoring : In post-marketing surveillance involving thousands of patients, adverse events were reported but were predominantly mild. Notably, one case involved transient myocardial ischemia in a patient with a history of coronary disease after taking rizatriptan; however, this was not deemed directly related to the drug's pharmacological action .

Scientific Research Applications

Clinical Applications

1. Acute Treatment of Migraine:
Rizatriptan is indicated for the acute treatment of migraine with or without aura in adults and pediatric patients aged 6 to 17 years . Clinical trials have demonstrated that Rizatriptan is effective in providing rapid pain relief during migraine attacks. For instance, a meta-analysis showed that Rizatriptan 10 mg was significantly more effective than placebo in achieving pain relief at both 2 hours and sustained pain-free status at 24 hours post-dose .

2. Early Intervention in Migraine Attacks:
Research indicates that administering Rizatriptan early in a migraine attack enhances treatment outcomes. In a study involving over 1000 patients, those treated with Rizatriptan within one hour of migraine onset reported significantly higher rates of pain freedom compared to placebo . This suggests that early intervention is crucial for maximizing the efficacy of Rizatriptan.

3. Menstrual Migraine:
Rizatriptan has also been studied specifically for menstrual migraines. A clinical trial demonstrated that it was effective for treating menstrual migraine attacks when administered early, with a significant percentage of patients achieving pain freedom at the 2-hour mark .

Efficacy Comparisons

Rizatriptan has been compared with other triptans and migraine treatments in various studies:

Medication Efficacy Rate at 2 Hours Sustained Pain-Free Rate (24 Hours)
Rizatriptan (10 mg)58.9%48.0%
Sumatriptan (various doses)VariesVaries
Placebo31.1%23.2%

These comparisons highlight Rizatriptan's superior efficacy over placebo and comparable effectiveness to other triptans like sumatriptan .

Case Studies and Patient Satisfaction

Numerous case studies have documented patient experiences with Rizatriptan. Patients often report high satisfaction levels due to its rapid onset of action and favorable tolerability profile. Common side effects include dizziness and fatigue, but these are generally mild and transient . Long-term studies suggest that patients continue to benefit from Rizatriptan across multiple migraine attacks without significant loss of efficacy .

Comparison with Similar Compounds

Chemical and Hazard Profiles

Table 1: Hazard Comparison of 1,2:3,4-Diepoxy Butane and Other Solvents
Compound Carcinogenicity Acute Toxicity (Respiratory) Fire Hazard Key Applications
1,2:3,4-Diepoxy Butane Yes (IARC) Severe lung irritation Moderate Polymers, textiles
Butane No Low (asphyxiant) High Fuel, bitumen dilution
Ethane/Propane No Low High Industrial solvents
Carbon Dioxide No Low (except in high doses) None Bitumen processing

Key Findings :

  • Carcinogenicity: Unlike butane, ethane, propane, and CO₂, 1,2:3,4-Diepoxy Butane is a confirmed carcinogen, necessitating stringent handling protocols .
  • Fire Hazards: While butane and other hydrocarbons pose high fire risks due to flammability, 1,2:3,4-Diepoxy Butane exhibits moderate fire hazards but releases toxic gases (e.g., carbon monoxide) upon combustion .
Table 2: Impact on Bitumen Density and Viscosity (Solvent Comparison)
Solvent Density Reduction in Bitumen Viscosity Reduction in Bitumen Temperature Sensitivity
Methane Significant High High
Butane Significant High Moderate
CO₂ Minimal Moderate Low

Key Findings :

  • Butane and methane significantly reduce bitumen viscosity and density, making them effective in oil recovery .
  • CO₂’s minimal density reduction in bitumen distinguishes it from butane and methane, highlighting solvent-specific behavior in industrial processes .

Toxicity and Regulatory Status

  • Regulatory Limits : 1,2:3,4-Diepoxy Butane is listed on hazardous substance registries (e.g., EPA), whereas butane and propane are regulated primarily for flammability .

Preparation Methods

Key Steps:

  • Intermediate Synthesis :

    • 4-Hydrazinophenylmethyl-1,2,4-triazole is prepared via alkylation of 1,2,4-triazole with 4-bromobenzyl chloride.

    • 4-N,N-Dimethylaminobutanal dimethyl acetal serves as the carbonyl precursor.

  • Cyclocondensation :

    • The hydrazine intermediate reacts with the acetal under acidic conditions (e.g., HCl) at 65–85°C. This forms the indole ring and yields rizatriptan free base.

  • Salt Formation :

    • The free base is treated with benzoic acid in solvents like acetone or ethanol to form rizatriptan benzoate.

Parameter Value Source
Reaction Temperature65–85°C
CatalystHCl (1–37% w/w)
Dimer Impurity (Crude)4–8% (HPLC area-%)
Purification MethodSilica gel adsorption/elution

Challenges :

  • Dimer Formation : The dimer impurity (Formula II) arises from oxidative coupling, necessitating silica gel purification to reduce levels to <0.15%.

  • Toxic Reagents : Early methods used stannous chloride and cyanoborohydride, increasing costs and safety risks.

Leimgruber-Batcho Reaction Method

This approach avoids Fischer indole synthesis, leveraging a novel indole ring construction strategy.

Key Steps:

  • Indole Core Synthesis :

    • 3-Methyl-4-nitrobenzoic acid methyl ester undergoes Leimgruber-Batcho reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form the indole intermediate.

  • Triazole Methylation :

    • The indole intermediate is methylated with 1,2,4-triazole-1-methyl chloride under basic conditions.

  • Amination and Salt Formation :

    • N,N-Dimethylation of the amine group followed by benzoic acid salt formation yields rizatriptan benzoate.

Step Conditions Yield
Leimgruber-BatchoDMF-DMA, 80°C, 2h71–88%
Triazole MethylationK₂CO₃, DMF, 50°C, 5h93%
N,N-DimethylationFormaldehyde, NaBH₃CN, MeOH85%

Advantages :

  • Simplified Purification : Avoids column chromatography due to high regioselectivity.

  • Cost Efficiency : Uses cheaper reagents like DMF-DMA and avoids palladium catalysts.

Diazotization and Reduction Process

This route employs diazotization of aryl amines followed by reduction to hydrazines, enabling alternative indole synthesis.

Key Steps:

  • Diazotization :

    • 4-(1,2,4-Triazol-1-yl-methyl)aniline is treated with NaNO₂ and HCl at −5°C to form a diazonium salt.

  • Reduction :

    • The diazonium salt is reduced with Na₂SO₃ to yield a hydrazine intermediate.

  • Indole Formation :

    • Reaction with 4-N,N-dimethylamino-butyraldehyde at 25–30°C minimizes dimer impurities.

Parameter Value Source
Diazotization Temp−5°C
Reduction AgentNa₂SO₃ (6 eq.)
Dimer Impurity (Final)<3% (HPLC area-%)

Optimization :

  • Low-Temperature Indolization : Maintaining 25–30°C during hydrazine-aldehyde coupling reduces dimer formation.

Alternative Routes and Recent Innovations

Seven-Step Tryptamine-Based Method

This route starts from tryptamine, avoiding Fischer indole synthesis entirely:

  • N,N-Methylation : Tryptamine → N,N-Dimethyltryptamine.

  • Reduction : To form a secondary amine.

  • Protection/Deprotection : Using Boc or other groups.

  • Triazole Methylation : Introduces the triazole moiety.

  • Dehydrogenation : DDQ oxidizes indoline to indole.

Yield : 46% overall (free base → benzoate).

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis of intermediates like 4-N,N-dimethylamino-butyraldehyde dimethyl acetal, improving safety and yield.

Purification and Salt Formation Techniques

Silica Gel Adsorption

Solvent Impurity Removal Purity
IsopropanolDimer, unreacted catalyst>99%
Ethyl AcetatePolar impurities95–98%

Process :

  • Basification : pH 8.5–9 with NH₃.

  • Extraction : Ethyl acetate partitions rizatriptan.

  • Elution : Silica gel column with isopropanol removes dimer.

Recrystallization

Solvent Purity Yield
n-Butanol99.5%70%
Acetone/Ethanol Mix98.5%65%

Note : n-Butanol provides superior purity due to minimal impurity co-crystallization.

Critical Analysis of Methods

Efficiency Comparison

Method Yield Dimer Impurity Cost
Fischer Indole40–60%4–8% (pre-purification)High
Leimgruber-Batcho70–85%<1%Moderate
Diazotization/Reduction60%<3%High

Recommendation : The Leimgruber-Batcho method balances yield, purity, and cost, making it ideal for industrial production .

Q & A

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

  • Methodology : Implement quality-by-design (QbD) protocols: Characterize critical attributes (particle size, residual solvents) via SEM and GC-MS. Use DOE (design of experiments) to optimize crystallization (patent WO2007054979) and ensure ≤0.1% impurity thresholds .

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